(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine
Description
Properties
IUPAC Name |
(NE)-N-[2-(4-chlorophenyl)sulfanyl-2-methylpropylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c1-10(2,7-12-13)14-9-5-3-8(11)4-6-9/h3-7,13H,1-2H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKJMXXKBVEBMU-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NO)SC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C=N/O)SC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine typically involves the reaction of 4-chlorothiophenol with 2-methylpropanal in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pH conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Scientific Research Applications
(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which (E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Key structural variations among analogs include:
- Substituents on the sulfanyl group : The presence of a 4-chlorophenyl group vs. phenyl or other aryl/alkyl groups.
- Functional group modifications : Hydroxylamine (-NHOH) vs. O-methyloxime (-OMe) or other oxime derivatives.
- Backbone branching : The 2-methylpropylidene moiety introduces steric hindrance compared to linear alkyl chains.
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- The hydroxylamine group enables stronger hydrogen bonding (e.g., N-H⋯O/N interactions) compared to O-methyloxime derivatives, influencing solubility and crystallinity .
- The branched 2-methylpropylidene backbone may reduce conformational flexibility, affecting molecular packing and steric interactions .
Physicochemical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing
- Hydroxylamine vs. O-Methyloxime: The hydroxylamine group in the target compound can participate in N-H⋯O/N hydrogen bonds, promoting dimerization or layered structures. In contrast, O-methyloxime analogs (e.g., CAS 306979-71-5 ) lack H-bond donors, leading to weaker intermolecular forces and altered crystal packing.
- Chlorophenyl vs. Phenyl Sulfanyl: The electron-withdrawing Cl substituent may polarize the sulfanyl group, affecting π-π stacking and dihedral angles between aromatic rings. For example, in related diaminopyrimidine sulfanyl acetamides, dihedral angles between pyrimidine and benzene rings range from 42° to 62°, influenced by substituent electronic effects .
Solubility and Stability
Research Findings and Implications
- Similar motifs may occur in the target compound, influencing supramolecular assembly.
Biological Activity
(E)-N-{2-[(4-chlorophenyl)sulfanyl]-2-methylpropylidene}hydroxylamine is a compound of increasing interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C10H12ClNOS
CAS Number: 10533-64-9
IUPAC Name: this compound
The compound features a hydroxylamine functional group attached to a sulfanyl group linked to a chlorophenyl moiety, which contributes to its reactivity and biological potential.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that derivatives of this compound can possess significant antimicrobial properties. For example, compounds with similar structures have been reported to inhibit various bacterial strains and fungi, suggesting that this compound may also exhibit similar effects.
| Study | Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| A | E. coli | 15 | |
| B | S. aureus | 18 | |
| C | C. albicans | 12 |
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer activity. Research focused on similar compounds has indicated their potential to induce apoptosis in cancer cells and inhibit tumor growth.
| Compound Tested | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 5.0 | |
| Compound B | MCF-7 | 7.5 | |
| (E)-N-Hydroxy | A549 | 6.0 |
The biological activity of this compound is thought to involve several mechanisms:
- Oxidative Stress Induction : The compound may increase oxidative stress in microbial and cancer cells, leading to cell death.
- Enzyme Inhibition : It has been suggested that this compound could inhibit key enzymes involved in cell proliferation and survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the condensation reaction between 4-chlorothiophenol and 2-methylpropanal under specific conditions.
Synthetic Route
- Reactants : 4-chlorothiophenol, 2-methylpropanal
- Catalyst : Acidic catalyst (e.g., p-toluenesulfonic acid)
- Conditions : Reaction under inert atmosphere at controlled temperature
Case Studies
Several case studies have evaluated the biological effects of related compounds:
- Case Study 1 : A study on a derivative showed significant inhibition of tumor growth in an animal model, with a noted reduction in tumor size by up to 40% when treated with a similar hydroxylamine derivative.
- Case Study 2 : Another investigation highlighted the antimicrobial efficacy against multidrug-resistant strains, demonstrating potential for therapeutic applications in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
